molecular formula C18H20N2O6 B8122345 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate

Cat. No.: B8122345
M. Wt: 360.4 g/mol
InChI Key: LXRAIPBGLGBPJZ-UHFFFAOYSA-N
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Description

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate is a complex organic compound that features a piperidine ring substituted with benzyl and dioxopyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Attachment of the Dioxopyrrolidinyl Group: The dioxopyrrolidinyl group is attached through an esterification reaction, where the piperidine derivative reacts with a dioxopyrrolidinyl carboxylic acid or its derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl and dioxopyrrolidinyl groups can interact with enzymes or receptors, modulating their activity. The piperidine ring provides a scaffold that can fit into the active sites of enzymes or receptors, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a similar structure but with a propanamide group instead of a piperidine ring.

    2,5-dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate: This compound features a benzoate group instead of a piperidine ring.

Uniqueness

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both benzyl and dioxopyrrolidinyl groups on the piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c21-15-6-7-16(22)20(15)26-17(23)14-8-10-19(11-9-14)18(24)25-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRAIPBGLGBPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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